![molecular formula C24H20ClN3O2S B12036541 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 476484-71-6](/img/structure/B12036541.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound with a molecular formula of C26H24ClN3O2S2 and a molecular weight of 510.081 g/mol . This compound is known for its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a sulfanyl-acetamide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step typically involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a thiol compound under appropriate conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide linkage.
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and chlorophenyl group. These interactions may lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide include:
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: This compound has a similar structure but includes a methoxyphenyl group instead of a chlorophenyl group.
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide: This compound features an oxadiazole ring instead of the quinazolinone core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .
Biological Activity
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
The molecular formula of the compound is C24H20ClN3O2S, with a molecular weight of 449.96 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H20ClN3O2S |
Molecular Weight | 449.96 g/mol |
LogP | 4.2102 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 47.611 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one with various acylating agents such as acetic anhydride or chloroacetate derivatives. The resulting product can be purified through recrystallization techniques.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival.
- Mechanism of Action : The compound may inhibit specific signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell viability in cancer cells.
- Case Study : A study by Khalil et al. (2003) demonstrated that similar quinazoline derivatives showed IC50 values in the micromolar range against several human cancer cell lines, indicating potent anticancer activity.
Antimicrobial Activity
Quinazoline derivatives have also been reported to possess antimicrobial properties. The presence of the sulfanyl group is believed to enhance the interaction with microbial enzymes.
- Antibacterial Effects : Compounds derived from quinazoline have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Research Findings : A study conducted by Al-Khuzaie & Al-Majidi (2014) found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL.
Anticonvulsant Activity
The anticonvulsant potential of quinazoline derivatives has been explored in various studies.
- Mechanism : It is hypothesized that these compounds modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Study : Research by El-Azab et al. (2013) highlighted that specific derivatives displayed significant anticonvulsant effects in animal models, suggesting a promising therapeutic avenue for epilepsy management.
Properties
CAS No. |
476484-71-6 |
---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-2-16-7-3-5-9-20(16)26-22(29)15-31-24-27-21-10-6-4-8-19(21)23(30)28(24)18-13-11-17(25)12-14-18/h3-14H,2,15H2,1H3,(H,26,29) |
InChI Key |
ZUTITJRGMPRTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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